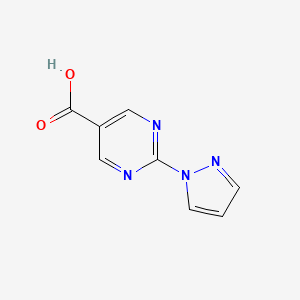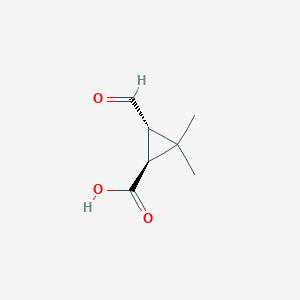![molecular formula C10H19NO2S B13471848 tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate](/img/structure/B13471848.png)
tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate: is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound belongs to the class of carbamates, which are widely used in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.
Méthodes De Préparation
The synthesis of tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate typically involves the reaction of cyclobutylmethylamine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as methylene chloride or chloroform to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
tert-Butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate: This compound has a bromine atom instead of a sulfanyl group, leading to different chemical properties and reactivity.
tert-Butyl N-{[(1r,3r)-3-methylsulfamoyl)cyclobutyl]methyl}carbamate: This compound contains a methylsulfamoyl group, which affects its biological activity and applications.
Propriétés
Formule moléculaire |
C10H19NO2S |
|---|---|
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
tert-butyl N-[(3-sulfanylcyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-7-4-8(14)5-7/h7-8,14H,4-6H2,1-3H3,(H,11,12) |
Clé InChI |
IMYVBJPWYLBXJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CC(C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


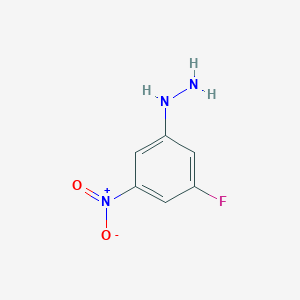
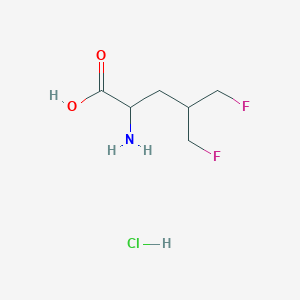

![3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13471783.png)

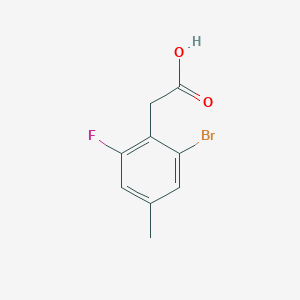


![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13471820.png)
